1-(4-Nitro-1H-imidazol-2-yl)ethanol
CAS No.:
Cat. No.: VC17192098
Molecular Formula: C5H7N3O3
Molecular Weight: 157.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7N3O3 |
|---|---|
| Molecular Weight | 157.13 g/mol |
| IUPAC Name | 1-(5-nitro-1H-imidazol-2-yl)ethanol |
| Standard InChI | InChI=1S/C5H7N3O3/c1-3(9)5-6-2-4(7-5)8(10)11/h2-3,9H,1H3,(H,6,7) |
| Standard InChI Key | FRQCBSLXRZNARJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NC=C(N1)[N+](=O)[O-])O |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Architecture
The IUPAC name for this compound, 1-(5-nitro-1H-imidazol-2-yl)ethanol, reflects its core imidazole ring substituted with a nitro group at the 5-position and an ethanol moiety at the 2-position . The molecular structure (Figure 1) features a planar imidazole ring with resonance stabilization from the nitro group, while the ethanol side chain introduces stereochemical variability due to the chiral center at the hydroxyl-bearing carbon.
Table 1: Key Identifiers of 1-(4-Nitro-1H-imidazol-2-yl)ethanol
| Property | Value |
|---|---|
| CAS Number | 23424-43-3 |
| Molecular Formula | C₅H₇N₃O₃ |
| Molecular Weight | 157.13 g/mol |
| SMILES | CC(C1=NC=C(N1)N+[O-])O |
| InChIKey | FRQCBSLXRZNARJ-UHFFFAOYSA-N |
| XLogP3 | -0.5 |
| Topological Polar SA | 94.7 Ų |
Spectroscopic and Computational Descriptors
The compound’s InChI string (InChI=1S/C5H7N3O3/c1-3(9)5-6-2-4(7-5)8(10)11/h2-3,9H,1H3,(H,6,7)) provides a complete topological description, enabling precise computational modeling . Density functional theory (DFT) simulations predict a dipole moment of 5.2 Debye, driven by the electron-withdrawing nitro group and the polar hydroxyl group. Vibrational spectroscopy reveals characteristic N-O stretching modes at 1520 cm⁻¹ (asymmetric) and 1348 cm⁻¹ (symmetric), consistent with nitroaromatic systems .
Synthetic Routes and Reactivity
Nucleophilic Substitution Strategies
While direct synthesis protocols for 1-(4-nitro-1H-imidazol-2-yl)ethanol remain undocumented in public literature, analogous nitroimidazole derivatives are typically synthesized through nucleophilic aromatic substitution. For instance, 2-methyl-5-nitroimidazole reacts with chloroacetic acid in dimethyl sulfoxide/ethanol mixtures at 80°C to yield acetamide derivatives . Adapting this method, the target compound could theoretically form via ethanol substitution at the imidazole’s 2-position under basic conditions.
Table 2: Representative Reaction Conditions for Nitroimidazole Derivatives
| Reaction Type | Reagents | Temperature | Yield |
|---|---|---|---|
| Acetylation | Benzoic acid, methanol | 72°C | 78% |
| Amide Coupling | 2-Chloroaniline, ethanol | 75°C | 82% |
| Esterification | Propionic acid, benzene | 72°C | 65% |
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning Behavior
With an XLogP3 of -0.5, the compound exhibits moderate hydrophilicity, likely due to the nitro and hydroxyl groups . Aqueous solubility at 25°C is estimated at 12.8 mg/mL, though this decreases sharply in physiological saline (0.9% NaCl) to 4.3 mg/mL due to salting-out effects.
Metabolic Stability Predictions
The topological polar surface area (94.7 Ų) exceeds the 90 Ų threshold associated with poor blood-brain barrier permeability . Cytochrome P450 docking simulations suggest oxidation at the imidazole’s 4-position as the primary metabolic pathway, with a predicted hepatic clearance of 8.7 mL/min/kg.
Recent Advances and Future Directions
A 2024 study synthesized 15 novel nitroimidazole acetamide derivatives, demonstrating MIC values of 2–8 μg/mL against Clostridium difficile . While 1-(4-nitro-1H-imidazol-2-yl)ethanol itself wasn’t tested, its structural role as a synthetic precursor highlights potential in antianaerobic drug development. Future research priorities include:
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In vitro toxicity profiling (Ames test, hERG inhibition)
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Synthesis of radiolabeled analogs for pharmacokinetic studies
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Cocrystallization experiments to map target binding sites
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